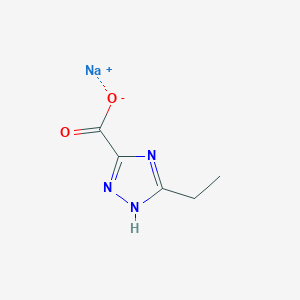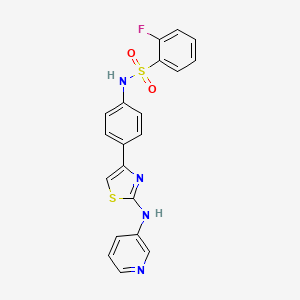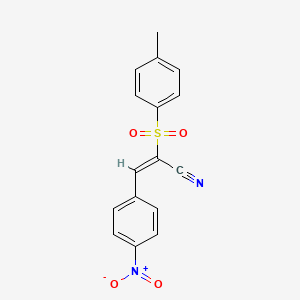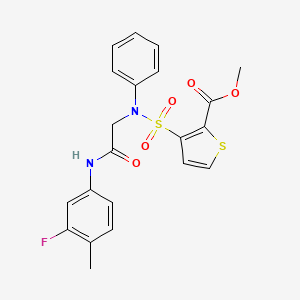
sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with a unique structure containing a 1,2,4-triazole ring. It belongs to the class of 1,2,4-triazole-containing scaffolds, which have significant pharmacological importance. These compounds find applications in drug discovery studies, targeting cancer cells, microbes, and various diseases within the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds, including this compound, has been a subject of interest. Researchers have explored various strategies for accessing these privileged scaffolds. Notably, 3-amino-1,2,4-triazole serves as a key building block in these synthetic pathways. Methods reported in the literature provide multistep routes to synthesize a wide range of 1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring fused with a carboxylate group. The sodium ion (Na⁺) is associated with the carboxylate moiety. The arrangement of atoms and bonds within the triazole ring influences its biological activity and interactions with receptors .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and modifications of the triazole ring. Investigating its reactivity and compatibility with other functional groups is essential for designing synthetic routes and derivatives .
科学的研究の応用
1. Inhibition of Bacterial β-Lactamase
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate derivatives have been identified as potent inhibitors of bacterial β-lactamases. These compounds are particularly effective against a variety of 5-membered heteroaromatic derivatives. They have been shown to enhance the effectiveness of antibiotics like amoxicillin, surpassing other known inhibitors such as clavulanic acid, sulbactam, or tazobactam in some cases (Bennett et al., 1991).
2. Synthesis of Energetic Compounds
This chemical compound plays a role in the synthesis of nitrogen-rich energetic compounds. For instance, its sodium complex has been used in the synthesis of new compounds characterized by high thermal stability and significant potential in energetic materials applications (Qin et al., 2016).
3. Creation of Heterocyclic Derivatives
The compound is instrumental in the synthesis of various heterocyclic derivatives. These derivatives have shown potential in different fields, including medicinal chemistry, where they can be used as precursors for biologically active substances (Cheng et al., 2016).
4. Development of Functionalized Energetic Triazole Derivatives
This compound is crucial in the development of functionalized energetic triazole derivatives. These derivatives have applications in creating biosensor detection devices (Klapötke et al., 2012).
5. Antimicrobial Applications
Derivatives of this compound have been synthesized and tested for their antimicrobial activity. They have shown potential as effective antimicrobial agents and could be used as surface-active agents (El-Sayed, 2006).
6. Synthesis of Semisynthetic Penicillins
It has been used in the synthesis of new semisynthetic penicillins. These penicillins contain a unique structure combining the β-lactam ring with the 1,2,4-triazole nucleus, contributing to significant antibacterial effects (Cheptea et al., 2023).
7. Supramolecular Interactions in Chemistry
The compound is part of research in supramolecular and coordination chemistry, particularly in understanding the interactions of 1,2,3-triazoles. These interactions are crucial in applications such as catalysis and photochemistry (Schulze & Schubert, 2014).
8. Antitumor Activity
Derivatives of this compound have been synthesized and tested for their antitumor activity, showing cytotoxic effects against certain cancer cell lines (Franchetti et al., 1990).
作用機序
Target of Action
Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate, like other 1,2,4-triazole derivatives, has been found to exhibit diverse biological activities . , and receptors in the brain.
Mode of Action
It’s known that the nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties can have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with various pathways, including anti-microbial, anti-proliferative, sedative, anti-convulsant, and anti-inflammatory actions .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Other triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, 1,2,3-triazole has strong stability for thermal and acid conditions; otherwise, it is insensitive to redox, hydrolysis, and enzymatic hydrolase . This suggests that this compound might exhibit similar environmental stability.
特性
IUPAC Name |
sodium;5-ethyl-1H-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUREOPVMGEPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2964304.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)



![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)




![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)
